2,2,5-Trimethylheptan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethylheptan-4-ol is an organic compound with the molecular formula C10H22O It is a branched-chain alcohol, characterized by the presence of three methyl groups attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethylheptan-4-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a suitable alkyl halide reacts with a Grignard reagent, followed by hydrolysis to yield the desired alcohol. For instance, the reaction of 2,2,5-trimethylheptan-4-one with a Grignard reagent such as methylmagnesium bromide, followed by acidic hydrolysis, can produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. Catalytic hydrogenation of the corresponding ketone or aldehyde is a common method used in industrial settings. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethylheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield hydrocarbons, typically using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: 2,2,5-Trimethylheptan-4-one or 2,2,5-Trimethylheptanal.
Reduction: 2,2,5-Trimethylheptane.
Substitution: 2,2,5-Trimethylheptyl chloride or bromide.
Scientific Research Applications
2,2,5-Trimethylheptan-4-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems and as a model compound in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethylheptan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
2,2,5-Trimethylheptan-4-ol can be compared with other branched-chain alcohols, such as:
- 2,2,4-Trimethylpentan-3-ol
- 2,3,4-Trimethylpentan-3-ol
- 2,2,3-Trimethylbutan-1-ol
These compounds share similar structural features but differ in the position and number of methyl groups, which can influence their physical and chemical properties
Properties
CAS No. |
66256-42-6 |
---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,2,5-trimethylheptan-4-ol |
InChI |
InChI=1S/C10H22O/c1-6-8(2)9(11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
JHHGGYCQTXZCTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.